molecular formula C3H4Na3O7P B562615 D-(+)-2-Phosphoglyceric Acid Sodium Hydrate CAS No. 70195-25-4

D-(+)-2-Phosphoglyceric Acid Sodium Hydrate

Cat. No.: B562615
CAS No.: 70195-25-4
M. Wt: 252.001
InChI Key: MFNPEWUYSSUSOD-QYUNTSNKSA-K
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Description

D-(+)-2-Phosphoglyceric Acid Sodium Hydrate: is a chemical compound that plays a significant role in various biochemical processes. It is a sodium salt form of D-(+)-2-phosphoglyceric acid, which is an intermediate in the glycolysis metabolic pathway. This compound is often used in scientific research due to its involvement in metabolic processes and its utility in various biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-2-Phosphoglyceric Acid Sodium Hydrate typically involves the phosphorylation of glyceric acid. This can be achieved through enzymatic or chemical methods. One common approach is the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes where enzymes like phosphoglycerate kinase are used to catalyze the phosphorylation of glyceric acid. These processes are optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: D-(+)-2-Phosphoglyceric Acid Sodium Hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-phosphoglyceric acid.

    Reduction: It can be reduced to glyceric acid.

    Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents under basic or acidic conditions.

Major Products Formed:

    Oxidation: 3-Phosphoglyceric acid.

    Reduction: Glyceric acid.

    Substitution: Various substituted glyceric acid derivatives depending on the reagent used.

Scientific Research Applications

D-(+)-2-Phosphoglyceric Acid Sodium Hydrate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other biochemical compounds.

    Biology: It serves as an important intermediate in metabolic studies, particularly in glycolysis and gluconeogenesis pathways.

    Medicine: It is used in assays to study enzyme activities and metabolic disorders.

    Industry: It is utilized in the production of biochemical reagents and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of D-(+)-2-Phosphoglyceric Acid Sodium Hydrate involves its role as an intermediate in the glycolysis pathway. It is converted to phosphoenolpyruvate by the enzyme enolase. This conversion is crucial for the subsequent production of adenosine triphosphate (ATP) in the glycolytic pathway. The compound interacts with various enzymes and proteins, facilitating the transfer of phosphate groups and the generation of energy.

Comparison with Similar Compounds

    3-Phosphoglyceric Acid: Another intermediate in glycolysis, differing by the position of the phosphate group.

    Glyceric Acid: The non-phosphorylated form of the compound.

    Phosphoenolpyruvate: The next intermediate in the glycolysis pathway after D-(+)-2-Phosphoglyceric Acid Sodium Hydrate.

Uniqueness: this compound is unique due to its specific role in the glycolysis pathway and its ability to be converted to phosphoenolpyruvate, a high-energy compound crucial for ATP production. Its sodium salt form enhances its solubility and stability, making it more suitable for various biochemical applications.

Biological Activity

D-(+)-2-Phosphoglyceric Acid Sodium Hydrate (2-PGA) is an important biochemical compound that plays a crucial role in various metabolic pathways, particularly glycolysis and gluconeogenesis. This article delves into the biological activity of 2-PGA, exploring its mechanisms, enzymatic interactions, and potential applications in research and medicine.

  • Chemical Formula : C₃H₇O₇P
  • Molecular Weight : 186.0572 g/mol
  • IUPAC Name : 3-hydroxy-2-(phosphonooxy)propanoic acid
  • CAS Registry Number : 2553-59-5

2-PGA is a weakly basic compound that exists in all living organisms, functioning as an intermediate in glycolysis. It is produced from 3-phosphoglycerate (3-PGA) through the action of phosphoglycerate mutase (PGM), which catalyzes the interconversion of these two substrates .

Role in Metabolism

2-PGA serves as a substrate for several key enzymes involved in metabolic pathways:

  • Glycolysis : In the glycolytic pathway, 2-PGA is converted to phosphoenolpyruvate (PEP) by enolase. This step is critical for the eventual production of ATP and pyruvate from glucose .
  • Gluconeogenesis : Conversely, during gluconeogenesis, 2-PGA can be synthesized from PEP, demonstrating its dual role in energy metabolism depending on cellular conditions .

Enzymatic Interactions

The enzymatic activity involving 2-PGA is highly dependent on metal ions, particularly manganese (Mn²⁺). PGM requires Mn²⁺ for its catalytic function, highlighting the importance of metal cofactors in enzyme activity. The presence of Mn²⁺ facilitates the transfer of phosphate groups during the conversion processes involving 2-PGA .

Case Study 1: Glycolytic Regulation

In a study examining the metabolic response of Bacillus stearothermophilus, researchers demonstrated that PGM activity is sensitive to pH changes and Mn²⁺ concentration. This sensitivity affects the levels of 2-PGA and subsequently impacts glycolytic flux during spore formation and germination .

Case Study 2: Cancer Metabolism

Recent proteogenomic studies have revealed that alterations in glycolytic intermediates, including 2-PGA, are significant in cancer metabolism. In glioblastoma samples, increased levels of glycolytic enzymes were associated with aggressive tumor behavior, suggesting that targeting these pathways could be a therapeutic strategy .

Research Findings

Research has shown that manipulating levels of 2-PGA can influence cellular metabolism:

  • Metabolic Engineering : Engineering microbial strains to enhance 2-PGA production has been explored for biofuel production. By optimizing pathways involving 2-PGA, researchers aim to improve yields of ethanol and other metabolites .
  • Biomarker Potential : The detection of 2-PGA in various biological samples indicates its potential as a biomarker for dietary intake or metabolic disorders .

Summary Table of Biological Activity

Activity Description
GlycolysisIntermediate leading to ATP production via conversion to PEP
GluconeogenesisSynthesized from PEP; crucial for glucose homeostasis
Enzymatic RequirementRequires Mn²⁺ for PGM activity; sensitive to pH fluctuations
Cancer MetabolismAltered levels linked to aggressive tumor behavior
Biomarker PotentialDetected in various biological samples; indicates dietary intake

Properties

IUPAC Name

trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O7P.3Na/c4-1-2(3(5)6)10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;/q;3*+1/p-3/t2-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNPEWUYSSUSOD-QYUNTSNKSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Na3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724567
Record name Trisodium (2R)-3-hydroxy-2-(phosphonatooxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70195-25-4
Record name Trisodium (2R)-3-hydroxy-2-(phosphonatooxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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